2-(4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
Overview
Description
2-(4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Amidation: The nitrated pyrazole is reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products
Reduction: The major product of the reduction reaction is 2-(4-amino-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
2-(4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of nitro-substituted pyrazoles with biological systems.
Mechanism of Action
The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a particular enzyme or receptor. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitro-1H-pyrazol-1-yl)-N-phenylpropanamide: Lacks the trifluoromethyl group, which may result in different biological activity and stability.
2-(4-amino-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide: The amino group can participate in different types of chemical reactions compared to the nitro group.
Uniqueness
The presence of both the nitro group and the trifluoromethyl group in 2-(4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide makes it unique, as these groups can significantly influence the compound’s reactivity, stability, and biological activity.
Properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O3/c1-8(19-7-11(6-17-19)20(22)23)12(21)18-10-4-2-3-9(5-10)13(14,15)16/h2-8H,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXWFCVQTCAQEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)N2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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